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Compound of Interest

Compound Name: (R)-Odafosfamide

Cat. No.: B11932054

(R)-Odafosfamide (also known as OBI-3424) is a novel, first-in-class small molecule prodrug
that is selectively activated by the aldo-keto reductase 1C3 (AKR1C3) enzyme. This targeted
activation mechanism positions it as a promising therapeutic agent for various cancers
overexpressing AKR1C3, such as T-cell acute lymphoblastic leukemia (T-ALL), hepatocellular
carcinoma, and castrate-resistant prostate cancer.[1][2] This technical guide provides a
comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of (R)-
Odafosfamide, intended for researchers, scientists, and drug development professionals.

Pharmacokinetics

(R)-Odafosfamide has been evaluated in preclinical studies involving mice and non-human
primates, as well as in a Phase 1 clinical trial in human subjects.[3][4][5]

Preclinical Pharmacokinetics

Pharmacokinetic studies in female H460 tumor-bearing nude mice and cynomolgus monkeys
have been conducted. The key pharmacokinetic parameters are summarized in the table
below.[3] (R)-Odafosfamide demonstrated greater stability in mouse and human plasma
compared to monkey plasma and was more stable in mouse and human hepatic microsomes
than in those from monkeys.[3]

Table 1: Preclinical Pharmacokinetic Parameters of (R)-Odafosfamide
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) Cmax AUC (0-t) Half-life (t%2)
Species Dose Tmax (hr)
(ng/mL) (ng*hr/mL) (hr)
Mouse 5 mg/kg (i.p.) 1,230 0.25 1,560 1.2
Cynomolgus ]
2 mg/kg (i.v.) 3,410 0.58 2,180 0.8
Monkey

Data extrapolated from supplementary materials of a preclinical study.[2]
Clinical Pharmacokinetics

A Phase 1 dose-escalation study in patients with advanced or metastatic solid tumors
demonstrated that (R)-Odafosfamide exhibits linear pharmacokinetics over a dose range of 1
to 14 mg/mz2.[4] Minimal accumulation was observed after repeated dosing.[4] The
recommended Phase 2 dose (RP2D) was determined to be 12 mg/m2 administered

intravenously once every 3 weeks.[5]

Table 2: Human Pharmacokinetic Information from Phase 1 Clinical Trial

Recommended Phase 2

Dose Range Pharmacokinetic Profile
Dose (RP2D)

) 12 mg/m2 (i.v., once every 3
1- 14 mg/m? Linear
weeks)

Information sourced from a Phase 1 clinical trial abstract.[4]

Pharmacodynamics

The pharmacodynamic effects of (R)-Odafosfamide are intrinsically linked to its mechanism of
action, which is dependent on the expression of AKR1C3 in cancer cells.

Mechanism of Action

(R)-Odafosfamide is a prodrug that is selectively reduced by AKR1C3 in the presence of
NADPH. This enzymatic reaction forms a highly reactive intermediate that spontaneously
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releases a potent DNA alkylating agent, OBI-2660.[2] OBI-2660 then forms intra- and inter-
strand DNA crosslinks, leading to the activation of the DNA damage response (DDR) pathway,
cell cycle arrest, and ultimately, apoptosis.[1][4]
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Mechanism of action of (R)-Odafosfamide.
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In Vitro Cytotoxicity

(R)-Odafosfamide has demonstrated potent and selective cytotoxicity against a wide range of
cancer cell lines with high AKR1C3 expression. The half-maximal inhibitory concentration
(IC50) values are typically in the low nanomolar range for sensitive cell lines.[6]

Table 3: In Vitro Cytotoxicity of (R)-Odafosfamide in Various Cancer Cell Lines

) AKR1C3
Cell Line Cancer Type . IC50 (nM)
Expression

H460 Lung Cancer High 4.0
T-cell Acute

T-ALL (median) Lymphoblastic High 9.7
Leukemia
B-cell Acute

B-ALL (median) Lymphoblastic Low 60.3
Leukemia

) Early T-cell Precursor )
ETP-ALL (median) High 31.5

ALL

Data sourced from MedChemExpress.[6]
In Vivo Efficacy

In preclinical studies using patient-derived xenograft (PDX) models of pediatric T-ALL, (R)-
Odafosfamide treatment resulted in a significant prolongation of event-free survival (EFS).[7]
Dosing regimens of 0.5-2.5 mg/kg administered intraperitoneally once weekly for three weeks
induced tumor regressions.[8]

Table 4: In Vivo Efficacy of (R)-Odafosfamide in T-ALL PDX Models
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. EFS Prolongation (Treated
PDX Model Dose Regimen
vs. Control)

2.5 mg/kg, i.p., once weekly for
T-ALL 17.1-77.8 days
3 weeks

Data from a study on preclinical models of T-ALL.[7]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)

The following is a general protocol for determining the 1C50 of (R)-Odafosfamide in adherent
cancer cell lines.

Seed cells in Add serial dilutions Add solubilization Measure absorbance
@—»[%WE” male;—»ﬁncubme for ZAH 1 (R)-Odafosfami da—»ﬁncuba\e for 720—»6@ MTT reagerD—»Encubane for 40—»[5“““" e DMsoD"[ e ]—»[calcula\e 1C50 values]—»@
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Workflow for an in vitro cytotoxicity assay.

o Cell Seeding: Plate cells in 96-well microplates at a predetermined optimal density and allow
them to adhere overnight.

e Drug Treatment: Prepare serial dilutions of (R)-Odafosfamide in culture medium and add to
the respective wells. Include a vehicle control (e.g., DMSO).

 Incubation: Incubate the plates for a period of 72 hours.

o MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours to allow for the formation of formazan
crystals.

e Solubilization: Add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.
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» Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm
using a microplate reader.

o Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot
the dose-response curve to determine the IC50 value.

In Vivo Efficacy Study in PDX Models

The following protocol outlines a typical in vivo efficacy study using patient-derived xenograft
(PDX) models.[9]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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